1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one
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Overview
Description
1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a chloro and nitro substituent at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-nitropyrazole with a suitable pyridine derivative under acidic or basic conditions to promote cyclization and formation of the fused ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one undergoes various types of chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., DMF).
Major Products
Reduction: Formation of 1-(5-Amino-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one.
Substitution: Formation of 1-(5-Chloro-3-amino-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one derivatives.
Scientific Research Applications
1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and chloro substituents play a crucial role in enhancing the binding affinity and specificity of the compound . Additionally, the compound may interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-3-nitro-1H-pyrazolo[1,5-a]pyrimidin-1-yl)ethan-1-one: Similar structure but different ring fusion pattern.
1-(5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine-1-yl)ethan-1-one: Different position of the nitrogen atom in the pyridine ring.
Uniqueness
1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one is unique due to its specific ring fusion pattern and the presence of both chloro and nitro substituents. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H5ClN4O3 |
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Molecular Weight |
240.60 g/mol |
IUPAC Name |
1-(5-chloro-3-nitropyrazolo[3,4-c]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C8H5ClN4O3/c1-4(14)12-6-3-10-7(9)2-5(6)8(11-12)13(15)16/h2-3H,1H3 |
InChI Key |
KFOLUUWOMUVYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CN=C(C=C2C(=N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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